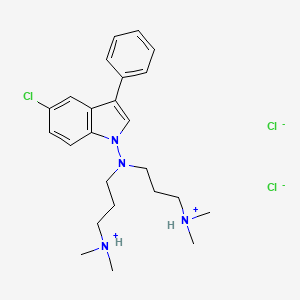

1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride

Description

This compound is an indole derivative featuring a 5-chloro substituent, a 3-phenyl group, and a bis(3-(dimethylamino)propyl)amino moiety, formulated as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, critical for pharmacological applications.

Properties

CAS No. |

57647-50-4 |

|---|---|

Molecular Formula |

C24H35Cl3N4 |

Molecular Weight |

485.9 g/mol |

IUPAC Name |

3-[(5-chloro-3-phenylindol-1-yl)-[3-(dimethylazaniumyl)propyl]amino]propyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C24H33ClN4.2ClH/c1-26(2)14-8-16-28(17-9-15-27(3)4)29-19-23(20-10-6-5-7-11-20)22-18-21(25)12-13-24(22)29;;/h5-7,10-13,18-19H,8-9,14-17H2,1-4H3;2*1H |

InChI Key |

CJBKKAHGVLBKOC-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN(CCC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(3'-Dimethylamino-propyl)-2-phenyl-5-chloroindole Intermediate

- Starting Material: 2-phenyl-5-chloroindole is used as the core scaffold.

- Alkylation at N-1 Position: Under an inert nitrogen atmosphere, 2-phenyl-5-chloroindole is dissolved in dry dimethylformamide (DMF). Sodium hydride is added as a base at 10–15°C to deprotonate the indole nitrogen.

- Addition of Alkylating Agent: 1-chloro-3-dimethylaminopropane is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature (up to 50°C) for several hours (4–10 hours) to yield 1-(3'-dimethylamino-propyl)-2-phenyl-5-chloroindole.

Reaction Monitoring: Thin-layer chromatography (TLC) using hexane/ethyl acetate/methanol (70/28/2) under ammonia atmosphere on silica gel is employed to monitor reaction progress.

Introduction of the Bis(3-(dimethylamino)propyl)amino Side Chain

- The bis-substituted side chain is introduced by further alkylation or coupling reactions involving 1-(3'-dimethylamino-propyl)-2-phenyl-5-chloroindole.

- A key intermediate, 1,3-bis[3-(dimethylamino)propyl]urea , can be synthesized by reacting urea with N,N-dimethyl-1,3-propanediamine in the presence of hydrazine hydrate under controlled heating (105–150°C), followed by distillation to remove unreacted diamine. This intermediate is obtained in high yield (above 90%) and high purity (>98% by GC analysis).

- The bis(3-(dimethylamino)propyl)amino moiety is then attached to the indole nitrogen via nucleophilic substitution or reductive amination methods, often employing reductive amination with NaBH4 or Na(OAc)3BH in solvents like methanol or dichloroethane.

Functional Group Modifications

- The 5-chloro substituent is introduced either by starting with 5-chloroindole derivatives or by halogenation of the indole ring using appropriate chlorinating agents.

- The 3-phenyl group is typically introduced by condensation or Suzuki coupling reactions involving brominated indole intermediates and phenylboronic acids or phenyl derivatives.

- Oxidation and reduction steps are employed to generate key intermediates, for example, oxidation with aluminum-nickel catalysts in formic acid or reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Formation of the Dihydrochloride Salt

- The final compound is converted into its dihydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid solution in solvents such as isopropanol or ethanol.

- This salt formation enhances the compound’s solubility and stability for further use in biological assays or pharmaceutical formulations.

Data Table: Summary of Key Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation of indole nitrogen | 2-phenyl-5-chloroindole, NaH, 1-chloro-3-dimethylaminopropane, DMF, 10–50°C, 4–10 h | 70–85 | Monitored by TLC |

| 2 | Synthesis of bis(dimethylamino) intermediate | Urea + N,N-dimethyl-1,3-propanediamine + hydrazine hydrate, 105–150°C, distillation | >90 | High purity by gas chromatography |

| 3 | Coupling/reductive amination | NaBH4 or Na(OAc)3BH, MeOH or dichloroethane, room temp | 60–80 | Formation of bis-substituted side chain |

| 4 | Salt formation | Dry HCl gas or HCl in isopropanol/ethanol | Quantitative | Dihydrochloride salt precipitation |

Analytical and Purity Considerations

- Reaction progress and purity are monitored by thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

- Final product purity is typically above 98%, confirmed by chromatographic and spectroscopic methods.

- Melting points and solubility profiles are consistent with expected dihydrochloride salt forms.

The preparation of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves a multi-step synthetic route starting from substituted indole cores, followed by strategic introduction of the bis(dimethylamino)propyl side chain through alkylation and reductive amination techniques. The final dihydrochloride salt form is obtained by acid treatment to ensure compound stability and suitability for pharmaceutical applications. The methods are well-documented in patents and peer-reviewed chemical literature, providing a robust framework for synthesis with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. The dimethylamino groups enhance its binding affinity, while the chlorine atom contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

Key Analogs :

- 5-Chloro variant (Target compound) : The electronegative chlorine atom may enhance stability and electronic interactions in biological systems.

| Compound | Position 5 Substituent | Electronic Effect | Hydrophobicity |

|---|---|---|---|

| Target compound | Chlorine (Cl) | Electron-withdrawing | Moderate |

| CAS 74758-28-4 | Methyl (CH₃) | Electron-donating | High |

Amino Group Modifications

Key Analogs :

- Bis(3-(dimethylamino)propyl)amino (Target compound): Branched tertiary amines increase steric bulk and basicity, favoring ionic interactions.

- Bis(2-(diethylamino)ethyl)amino (CAS 74758-26-2): Diethyl groups reduce basicity compared to dimethyl, while the shorter ethyl chain decreases steric hindrance .

| Compound | Amino Group Structure | Basicity (pKa) | Solubility in Water |

|---|---|---|---|

| Target compound | Bis(3-(dimethylamino)propyl) | High | High (dihydrochloride) |

| CAS 74758-26-2 | Bis(2-(diethylamino)ethyl) | Moderate | Moderate |

| CAS 74758-30-8 | 2-(Dimethylamino)ethyl | Moderate | Low |

Core Structure and Bioactivity

Key Analogs :

- Indole core (Target compound) : The indole scaffold is associated with serotonin receptor modulation, common in neuroactive compounds.

- Benzamide core (GR-55562, ): A 5-HT1b receptor antagonist with a dimethylaminopropyl group, highlighting the role of this moiety in neurotransmitter targeting. Structural differences (indole vs. benzamide) suggest divergent receptor affinities .

| Compound | Core Structure | Pharmacological Target |

|---|---|---|

| Target compound | Indole | Potential serotonin receptors |

| GR-55562 | Benzamide | 5-HT1b receptor |

Data Table: Molecular Properties of Analogs

Research Implications

- The 5-chloro substituent in the target compound may improve metabolic stability compared to the 5-methyl analog, a feature critical for drug development .

- The bis(3-(dimethylamino)propyl)amino group likely enhances binding to cationic targets (e.g., ion channels or GPCRs), as seen in GR-55562’s 5-HT1b activity .

- Structural analogs with diethylaminoethyl groups (CAS 74758-26-2) may exhibit reduced blood-brain barrier penetration due to lower lipophilicity .

Biological Activity

1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a phenylindole core, which is substituted with dimethylamino groups and a chlorine atom, enhancing its solubility and reactivity. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H35Cl2N4

- Molecular Weight : 485.9 g/mol

- CAS Number : 57647-50-4

- IUPAC Name : 3-[(5-chloro-3-phenylindol-1-yl)-[3-(dimethylazaniumyl)propyl]amino]propyl-dimethylazanium;dichloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The dimethylamino groups enhance its binding affinity to nucleic acids and proteins, while the chlorine atom contributes to its reactivity. The compound has been shown to bind to DNA, potentially leading to alterations in gene expression and cellular function.

Antitumor Activity

Research indicates that 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 0.47 - 3.11 | |

| MCF-7 (Breast cancer) | 0.45 - 5.08 | |

| CEM (Leukemia) | 0.13 ± 0.06 |

These findings suggest that the compound may be more potent than established chemotherapeutics like Sunitinib.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| E. coli | 10 - 29 | 6 - 12.5 | |

| S. aureus | 10 - 20 | 6 - 12.5 | |

| C. albicans | 9 - 20 | 6 - 12.5 |

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antitumor Efficacy in Animal Models : A study involving mice with implanted tumors showed that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting potential for in vivo applications.

- Fluorescent Probes for Imaging : The compound has been utilized as a fluorescent probe in biological imaging studies, demonstrating its ability to selectively bind to cellular targets, thus aiding in the visualization of cellular processes.

Q & A

Q. What are the standard protocols for synthesizing 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride?

Answer: Synthesis typically involves multi-step reactions, including amine alkylation and indole functionalization. A validated approach for similar dihydrochloride compounds involves:

- Stepwise alkylation : Reacting primary amines with halogenated intermediates under controlled pH (e.g., using ethanol/HCl mixtures) to ensure proper protonation of amines .

- Purification : Post-reaction evaporation and TLC monitoring (e.g., dichloromethane/methanol gradients) to isolate intermediates .

- Salt formation : Final treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Q. How is this compound characterized for structural confirmation?

Answer: Characterization employs:

Q. What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use respiratory protection (one-way valve masks), nitrile gloves, and lab coats to avoid inhalation or skin contact .

- Ventilation : Conduct reactions in fume hoods due to potential amine volatility .

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can computational methods aid in designing experiments for this compound?

Answer:

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, identifying transition states and intermediates to prioritize synthetic routes .

- Condition optimization : Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature) to predict optimal yields, reducing trial-and-error approaches .

- Feedback loops : Experimental data are fed back into computational models to refine predictions iteratively .

Q. How can researchers optimize reaction conditions using statistical methods?

Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (e.g., reactant ratios, temperature) and identify critical factors via ANOVA .

- Response surface methodology (RSM) : Maps interactions between variables (e.g., pH and reaction time) to pinpoint maxima in yield or purity .

- Case study : For a similar compound, DoE reduced the number of required experiments by 40% while maintaining 95% confidence intervals .

Q. How can contradictions in biological activity data be resolved?

Answer:

- Comparative frameworks : Use standardized assays (e.g., dose-response curves across multiple cell lines) to isolate confounding variables (e.g., solvent effects) .

- Meta-analysis : Aggregate data from independent studies to identify trends or outliers, applying statistical weighting to resolve discrepancies .

- Mechanistic studies : Pair activity data with structural analyses (e.g., molecular docking) to correlate functional groups with observed bioactivity .

Q. What are the challenges in scaling up synthesis for industrial research?

Answer:

- Reactor design : Transitioning from batch to continuous flow systems requires addressing heat transfer limitations and byproduct accumulation .

- Separation efficiency : Scaling membrane technologies (e.g., nanofiltration) to purify dihydrochloride salts without degradation .

- Process control : Real-time monitoring (e.g., in-line pH probes) ensures consistency in salt formation during large-scale reactions .

Q. How can purity and stability be validated under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3 months) .

- Impurity profiling : Use reference standards (e.g., EP/Pharm. grade) to quantify byproducts and establish acceptance thresholds (e.g., ≤0.1% for unknown impurities) .

- Lyophilization : For long-term stability, lyophilize the compound and store under inert gas (argon) at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.